3,4'-Dihydroxybenzophenone
Overview
Description
3,4’-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3. It is a white crystalline powder with a melting point of 144-148°C . This compound is known for its applications in various fields, including pharmaceuticals and photosensitive materials .
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-Dimethoxybenzophenone:
Industrial Production Methods:
- A process for synthesizing 3,4’-dihydroxybenzophenone involves reacting meta-hydroxybenzoic acid and phenol in the presence of a Lewis acid and a protonic acid .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Major Products Formed:
- Oxidation can yield quinones, while reduction can produce various hydroxybenzophenone derivatives. Substitution reactions can lead to the formation of substituted benzophenones .
Scientific Research Applications
3,4’-Dihydroxybenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4’-dihydroxybenzophenone involves its interaction with molecular targets and pathways:
- It catalyzes the C14-demethylation of lanosterol, which is critical for ergosterol biosynthesis. This transformation is essential for the production of 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2,3-Dihydroxybenzophenone
Comparison:
- 3,4’-Dihydroxybenzophenone is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and applications. For instance, 2,4-dihydroxybenzophenone is widely used as a UV absorber, while 4,4’-dihydroxybenzophenone is known for its role in pharmaceutical applications .
Properties
IUPAC Name |
(3-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQVLJXQHTULEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454680 | |
Record name | 3,4'-dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-81-4 | |
Record name | 3,4'-dihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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